N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Heptan-2-yl Group: The heptan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Benzamide Moiety: The final step involves the coupling of the tetrazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The tetrazole ring and benzamide moiety may play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(heptan-2-yl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzoate: Contains a benzoate ester instead of a benzamide.
N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)aniline: Features an aniline group instead of a benzamide.
Uniqueness
N-(heptan-2-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the heptan-2-yl group and the methyl-substituted tetrazole ring. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23N5O |
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Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-heptan-2-yl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H23N5O/c1-4-5-6-8-12(2)17-16(22)14-9-7-10-15(11-14)21-13(3)18-19-20-21/h7,9-12H,4-6,8H2,1-3H3,(H,17,22) |
InChI Key |
LQNAUKMGCJGHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC(=CC=C1)N2C(=NN=N2)C |
Origin of Product |
United States |
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